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Introduction: The Significance of 1P-LSD and
Administration Route Selection

1-Propionyl-d-lysergic acid diethylamide (1P-LSD) is a psychedelic substance of the
lysergamide class and an analogue of lysergic acid diethylamide (LSD).[1][2] Since its
emergence as a research chemical around 2015, it has become a valuable tool in preclinical
neuroscience.[2] Its primary significance lies in its function as a prodrug for LSD.[1][3][4]
Following administration, 1P-LSD is rapidly and efficiently metabolized in vivo via hydrolysis of
the propiony! group to yield LSD, the principal pharmacologically active compound.[1][3][5] This
biotransformation has been confirmed in multiple species, including rats and humans, making
1P-LSD a viable and often legally accessible alternative for studying the LSD-induced
activation of serotonergic pathways.[1][3][6]

The choice of administration route is a foundational parameter in any preclinical study, as it
directly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound.
Factors such as the speed of onset, peak concentration (Cmax), duration of action, and
bioavailability are all intrinsically linked to the method of delivery. For a potent psychedelic like
1P-LSD, where behavioral responses are highly dose- and time-dependent, selecting and
standardizing the administration route is paramount for generating reproducible and
interpretable data. This guide provides a detailed overview of the primary administration routes
used in rodent models for 1P-LSD research, explains the causality behind protocol choices,
and offers validated, step-by-step methodologies.
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Core Pharmacology: From Prodrug to 5-HT2A
Receptor Activation

The central tenet of 1P-LSD pharmacology is its conversion to LSD. While 1P-LSD itself shows
significantly reduced affinity and efficacy at serotonin receptors, particularly the 5-HT2A
subtype, its rapid deacylation in vivo liberates LSD, which then acts as a potent partial agonist
at 5-HT2A receptors.[3][4][5] This receptor activation is the primary mechanism mediating the
characteristic behavioral effects observed in animal models, most notably the head-twitch
response (HTR).[2][3][7] The HTR is a rapid, paroxysmal side-to-side head movement in
rodents that serves as a reliable behavioral proxy for 5-HT2A receptor activation and is highly
predictive of hallucinogenic potential in humans.[8][9]

The metabolic conversion and subsequent mechanism of action can be visualized as follows:
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Caption: Metabolic conversion of 1P-LSD to LSD and subsequent 5-HT2A receptor activation.

General Laboratory Procedures & Considerations
Vehicle Selection and Solution Preparation

The choice of vehicle is critical for ensuring the compound is fully solubilized and delivered
safely.

e Compound Form: 1P-LSD is typically supplied as a hemitartrate salt, which is readily soluble
in aqueous solutions.
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 Recommended Vehicle: Isotonic saline (0.9% NaCl) is the most common and appropriate
vehicle for parenteral (IP, SC, 1V) administration of 1P-LSD hemitartrate.[2][3] For some
studies, particularly those involving antagonists, water containing 5% Tween-80 has also
been used.[2]

o Preparation: Always prepare solutions fresh on the day of the experiment to minimize
degradation. Protect the solution from light, as lysergamides can be light-sensitive.[10] 1P-
LSD itself is relatively stable in refrigerated solutions, but fresh preparation is a best practice.
[11]

o Causality: Using an isotonic vehicle like saline prevents cell lysis or crenation at the injection
site, minimizing irritation and ensuring physiological compatibility.[12]

Dosing

o Calculation: Doses are expressed in mg/kg of body weight. It is crucial to account for the
mass of the salt form (hemitartrate) when calculating the concentration to deliver the desired
dose of the freebase compound.

« Injection Volume: A standard injection volume for mice is 5 mL/kg.[2][3] This volume is large
enough for accurate measurement but small enough to avoid discomfort or adverse pressure
effects.

Parenteral Administration Protocols

Parenteral routes bypass first-pass metabolism, leading to more rapid and predictable systemic
exposure.

Intraperitoneal (IP) Injection

IP injection is the most widely used route in rodent HTR studies with 1P-LSD due to its relative
ease, rapid absorption, and reliability.[2][13]

Causality & Rationale: The peritoneal cavity has a large, well-vascularized surface area,
allowing for rapid absorption into the systemic circulation, though slightly slower and more
variable than the 1V route. It is technically simpler and less stressful for the animal than an IV
injection.
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Experimental Workflow: IP Administration
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Caption: Standard workflow for intraperitoneal (IP) injection of 1P-LSD in mice.
Step-by-Step Protocol:

e Animal & Dose Preparation: Weigh the mouse immediately before injection to ensure
accurate dosing. Prepare the 1P-LSD solution in isotonic saline.

o Syringe Preparation: Use a 1 mL syringe with a 25-27G needle. Draw up the calculated
volume of the drug solution.

» Restraint: Properly restrain the animal by scruffing the neck and securing the tail. The animal
should be tilted slightly head-down to move abdominal organs away from the injection site.

« Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the
cecum, bladder, and other vital organs.

« Injection: Insert the needle at a 15-20 degree angle. Gently aspirate to ensure the needle
has not entered a blood vessel or organ (no fluid or blood should enter the syringe).

o Administration: Inject the solution smoothly and withdraw the needle.

» Post-Injection: Return the mouse to its observation cage and immediately begin recording
behavioral data.

Subcutaneous (SC) Injection

SC administration provides a slower onset and more sustained drug exposure compared to the
IP route.
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Causality & Rationale: The drug is deposited into the subcutis, the layer of skin directly below
the dermis and epidermis. Absorption from this layer is slower and more prolonged than from
the peritoneal cavity, which can be advantageous for studies requiring a less abrupt onset of

effects.[14] This route was used in key studies to assess the in vivo conversion of 1P-LSD to

LSD in rats.[3][5]

Experimental Workflow: SC Administration
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Caption: Standard workflow for subcutaneous (SC) injection of 1P-LSD in mice.
Step-by-Step Protocol:

o Preparation: Prepare the drug solution and load the syringe as described for the IP route.
e Restraint: Scruff the mouse firmly.

¢ Injection Site: Locate the loose skin over the dorsal midline (between the shoulder blades).

e Injection: Using your thumb and forefinger, lift a fold of skin to create a "tent.” Insert the
needle into the base of the tent, parallel to the animal's body.[14]

o Administration: Gently aspirate to ensure you are not in a blood vessel. Inject the solution to
form a small bleb under the skin.

o Post-Injection: Withdraw the needle and return the mouse to the observation cage.

Intravenous (1V) Injection

IV injection is used when precise, immediate, and 100% bioavailability is required. It is the most
direct route of administration.
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Causality & Rationale: The drug is delivered directly into the systemic circulation, bypassing
absorption barriers entirely. This results in an immediate onset of action and allows for precise
control over plasma concentrations. Human studies have utilized this route to confirm the rapid
hydrolysis of 1P-LSD to LSD.[1][6][15]

Step-by-Step Protocol:
o Preparation: Prepare the drug solution in sterile, isotonic saline.

e Restraint & Vein Dilation: Place the mouse in a suitable restrainer that exposes the tail. To
dilate the lateral tail veins, warm the tail using a heat lamp or warm water (not to exceed
40°C).

o Syringe Preparation: Use a small syringe (e.g., insulin syringe) with a 27-30G needle.
Ensure there are no air bubbles.

* Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral
tail veins.

o Administration: A successful cannulation is often indicated by a small flash of blood in the
needle hub. Inject the solution slowly and steadily. If swelling occurs, the needle is not in the
vein; withdraw and re-attempt.

o Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent
bleeding. Transfer the animal to the observation cage.

Oral Administration (PO)
Oral administration, typically via gavage, is relevant for modeling human consumption routes.

Causality & Rationale: This route subjects the drug to the gastrointestinal environment and first-
pass metabolism. For 1P-LSD, human studies show that oral administration results in the
detection of only LSD in serum, with a bioavailability close to 100%, indicating that it is
efficiently absorbed and converted.[15][16][17]

Step-by-Step Protocol:

o Preparation: Prepare the drug solution in a suitable vehicle (e.g., water).
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o Gavage Needle: Select a flexible, ball-tipped gavage needle appropriate for the size of the
animal.

o Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body form a
straight line to facilitate passage into the esophagus.

» Administration: Gently insert the gavage needle into the mouth, passing it along the roof of
the mouth over the tongue until it reaches the esophagus. Do not force the needle.

o Delivery: Once the needle is in place, deliver the solution smoothly.

o Post-Administration: Remove the needle and return the animal to its cage for observation.

Comparative Pharmacodynamics and Data
Summary

The choice of route significantly impacts the onset and intensity of the behavioral response.
Following IP injection in mice, the HTR induced by 1P-LSD is dose-dependent, with peak
effects occurring between 5 and 20 minutes post-administration, depending on the dose.[2][18]
Higher doses lead to a more rapid onset of the maximal response.[18]

Table 1: Comparison of Administration Routes for 1P-LSD in Rodent Models
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Intraperitoneal Subcutaneous Intravenous
Parameter Oral (PO)
(IP) (SC) (V)
) Behavioral Pharmacokinetic Pharmacokinetic ~ Modeling human
Primary Use i . .
assays (HTR) studies studies consumption
] N/A (preclinical), N/A (preclinical),
Typical Dose 0.025-0.8 0.1 - 0.3 mg/kg
i 100 pg (human) 100 pg (human)
(Mice) mga/kg[2] (rats)[3]
[15] [15]
] ) ) ] ] Sterile Isotonic
Vehicle Isotonic Saline[2]  Isotonic Saline[3] ) Water
Saline
) o High, but High, less 100% (by ~100% (as LSD)
Bioavailability ) i o
variable variable than IP definition) [6][15]

Onset of Action

Rapid (5-10 min)

Slower than IP

Immediate (<1

Slower than IP

[18] min) (Variable)
Sustained Immediate effect, o
Ease of use, Clinically
Advantages ) exposure, lower 100%
reliable effects relevant

stress

bioavailability

Disadvantages

Potential for
injection into

organs

Slower onset,

potential irritation

Technically
difficult, high
stress

Stressful, risk of
esophagus/lung

damage

Table 2: Potency of 1P-LSD in the Mouse Head-Twitch Response (HTR) Assay via IP Route

Potency Relative to

Compound EDso (mg/kg) EDso (nmol/kg) 55
LSD ~0.053[7][8] 132.8[2] 100%
1P-LSD ~0.159[2] 349.6[2] ~38%][2]

Note: The lower molar potency of 1P-LSD compared to LSD in inducing the HTR likely reflects

the kinetics of its conversion to the active compound.
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Analytical Validation of Administration

Confirmation of drug delivery and metabolism is achieved through highly sensitive analytical
techniques.

e Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold
standard for quantifying 1P-LSD and its metabolite, LSD, in biological matrices like serum
and urine.[10][11]

» Findings: Following administration in rats and humans, high levels of LSD are detected in
plasma, while 1P-LSD is often transient or undetectable, especially after oral administration.
[1][3][15] This confirms the rapid and efficient prodrug conversion, validating the use of 1P-
LSD to study the effects of LSD. The limit of detection (LOD) for these compounds can be as
low as 0.005 ng/mL, allowing for quantification even after behaviorally relevant microgram
doses.[10][11]

Conclusion

The administration of 1P-LSD in preclinical research requires careful consideration of the
intended experimental outcome. The intraperitoneal route remains the most common and
practical choice for behavioral studies like the HTR assay in rodents, offering a balance of rapid
onset and technical feasibility. Subcutaneous and intravenous routes are invaluable for
pharmacokinetic investigations aiming to characterize the absorption and metabolic conversion
of 1P-LSD to LSD. Finally, oral gavage provides a translationally relevant model for human use.
By understanding the causality behind each protocol and adhering to standardized procedures,
researchers can ensure the generation of high-quality, reproducible data, thereby advancing
our understanding of the serotonergic system and the therapeutic potential of psychedelics.

References
1P-LSD - Wikipedia. (n.d.).

e Grumann, C., et al. (2017). Validation of an LC-MS/MS method for the quantitative analysis
of 1P-LSD and its tentative metabolite LSD in fortified urine and serum samples including
stability tests for 1P-LSD under different storage conditions. ResearchGate.

e Brandt, S. D., et al. (2016). Return of the lysergamides. Part |. Analytical and behavioral
characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD). Drug testing and
analysis, 8(9), 891-902.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://files01.core.ac.uk/reader/210500380
https://www.researchgate.net/publication/333440506_Validation_of_an_LC-MSMS_method_for_the_quantitative_analysis_of_1P-LSD_and_its_tentative_metabolite_LSD_in_fortified_urine_and_serum_samples_including_stability_tests_for_1P-LSD_under_different_stora
https://en.wikipedia.org/wiki/1P-LSD
https://pmc.ncbi.nlm.nih.gov/articles/PMC9191647/
https://www.researchgate.net/publication/341427913_Pharmacokinetics_and_subjective_effects_of_1P-LSD_in_humans_after_oral_and_intravenous_administration
https://files01.core.ac.uk/reader/210500380
https://www.researchgate.net/publication/333440506_Validation_of_an_LC-MSMS_method_for_the_quantitative_analysis_of_1P-LSD_and_its_tentative_metabolite_LSD_in_fortified_urine_and_serum_samples_including_stability_tests_for_1P-LSD_under_different_stora
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Halberstadt, A. L., et al. (2020). Pharmacological and biotransformation studies of 1-acyl-
substituted derivatives of d-lysergic acid diethylamide (LSD). Neuropharmacology, 172,
107856.

Halberstadt, A. L., et al. (2020). Pharmacological and biotransformation studies of 1-acyl-
substituted derivatives of d-lysergic acid diethylamide (LSD). PubMed.

Brandt, S. D., et al. (2016). Time-course of the head twitch response induced by 1-propionyl-
LSD (1P-LSD). ResearchGate.

Zhang, S. H., et al. (2023). Stability studies of ALD-52 and its homologue 1P-LSD. Journal of
forensic sciences, 68(3), 964-971.

Zhang, S. H., et al. (2023). Stability studies of ALD-52 and its homologue 1P-LSD. SciSpace.
Halberstadt, A. L., et al. (2020). Pharmacological and biotransformation studies of 1-acyl-
substituted derivatives of d-lysergic acid diethylamide (LSD). Faculty Collaboration
Database.

Kavanagh, P. V., et al. (2022). Analytical profile, in vitro metabolism and behavioral
properties of the lysergamide 1P-AL-LAD. Drug testing and analysis, 14(11-12), 1981-1994.
Johansen, S. S., & Jensen, J. L. (2003). Validated Ultra-Performance Liquid
Chromatography— Tandem Mass Spectrometry Method for Analyzing LSD, iso-LSD, nor-
LSD. Journal of Analytical Toxicology, 27(5), 253-257.

Grumann, C., et al. (2017). Validation of a quantitative LC-MS/MS method for the
determination of 1P-LSD and its metabolite LSD in serum and urine. LJMU Research Online.
Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response
induced by hallucinogens in mice: detection of the behavior based on the dynamics of head
movement. Psychopharmacology, 213(2-3), 305-318.

Zhang, S. H., et al. (2023). Stability studies of ALD-52 and its homologue 1P-LSD.
ResearchGate.

Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the
mouse head-twitch response assay and their behavioral and subjective effects in other
species. Neuropsychopharmacology, 45(9), 1592-1601.

Grumann, C., et al. (2020). Pharmacokinetics and subjective effects of 1P-LSD in humans
after oral and intravenous administration. ResearchGate.

Baker, P. C. (1985). The Stimulus Properties of LSD in C57BL/6 Mice. Pharmacology,
biochemistry, and behavior, 23(5), 753—-759.

Head-twitch response - Wikipedia. (n.d.).

Passie, T., et al. (2008). The Pharmacology of Lysergic Acid Diethylamide: A Review. CNS
Neuroscience & Therapeutics, 14(4), 295-314.

Grumann, C., et al. (2020). Pharmacokinetics and subjective effects of 1P-LSD in humans
after oral and intravenous administration. Semantic Scholar.

Krotulski, A. J., et al. (2019). 1P-LSD. Center for Forensic Science Research & Education.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Grumann, C., et al. (2020). Pharmacokinetic parameters for LSD after p.o. and i.v.
administration in humans. ResearchGate.

e Grumann, C., et al. (2020). Pharmacokinetics and subjective effects of 1P-LSD in humans
after oral and intravenous administration. LJIMU Research Online.

e Grumann, C., et al. (2020). Pharmacokinetics and subjective effects of 1P-LSD in humans
after oral and intravenous administration. Drug testing and analysis, 12(8), 1144-1153.

e Al-shair, F. U., et al. (2021). LSD's effects are differentially modulated in arrestin knockout
mice. bioRXxiv.

e Alper, K. R., et al. (2018). LSD Administered as a Single Dose Reduces Alcohol
Consumption in C57BL/6J Mice. Frontiers in pharmacology, 9, 973.

e Alper, K. R., et al. (2018). LSD Administered as a Single Dose Reduces Alcohol
Consumption in C57BL/6J Mice. Frontiers in Pharmacology.

e Gad, S. C. (n.d.). Gad Vehicles Database. About Screen.

e Dolder, P. C., et al. (2017). Pharmacokinetics and subjective effects of a novel oral LSD
formulation in healthy subjects. Clinical pharmacology and therapeutics, 102(2), 273—-282.

 University of Michigan Animal Care & Use Program. (n.d.). Guidelines on Administration of
Substances to Laboratory Animals. Research A-Z.

e |ACUC. (2011). Administration of Substances to Laboratory Animals: Routes of
Administration and Factors to Consider. University of Illinois Chicago.

e de la Fuente Revenga, M., et al. (2024). Single-dose 1cp-LSD administration for canine
anxiety: a pilot study. Psychopharmacology, 241(9), 2023-2027.

e Adams, L. M., & Geyer, M. A. (1985). A proposed animal model for hallucinogens based on
LSD's effects on patterns of exploration in rats. Behavioral neuroscience, 99(5), 881-900.

e de la Fuente Revenga, M., et al. (2024). Preliminary Findings on Low-Dose 1cp-LSD for
Canine Anxiety: Exploring the Role of Owner Neuroticism and Psychopathology. Animals,
14(15), 2154.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1P-LSD - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b15601929?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/1P-LSD
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-
propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC [pmc.ncbi.nlm.nih.gov]

3. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-
lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]

4. Faculty Collaboration Database - Pharmacological and biotransformation studies of 1-
acyl-substituted derivatives of d-lysergic acid diethylamide (LSD). Neuropharmacology 2020
Aug 01;172:107856 [fcd.mcw.edu]

5. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-
lysergic acid diethylamide (LSD) [pubmed.ncbi.nim.nih.gov]

6. Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous
administration - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Characterization of the head-twitch response induced by hallucinogens in mice: detection
of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
9. Head-twitch response - Wikipedia [en.wikipedia.org]
10. filesO1.core.ac.uk [filesOl1.core.ac.uk]

11. researchgate.net [researchgate.net]

12. downstate.edu [downstate.edu]

13. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-
AL-LAD - PMC [pmc.ncbi.nlm.nih.gov]

14. az.research.umich.edu [az.research.umich.edu]
15. researchgate.net [researchgate.net]

16. Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous
administration. | Semantic Scholar [semanticscholar.org]

17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes & Protocols: Administration Routes of
1P-LSD in Preclinical Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601929#1p-Isd-administration-routes-in-preclinical-
research]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4829483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4829483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9191647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9191647/
https://fcd.mcw.edu/?search/showPublication/id/1256421
https://fcd.mcw.edu/?search/showPublication/id/1256421
https://fcd.mcw.edu/?search/showPublication/id/1256421
https://pubmed.ncbi.nlm.nih.gov/31756337/
https://pubmed.ncbi.nlm.nih.gov/31756337/
https://pubmed.ncbi.nlm.nih.gov/32415750/
https://pubmed.ncbi.nlm.nih.gov/32415750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3866102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3866102/
https://researchonline.ljmu.ac.uk/id/eprint/11988/1/NEUROPHARM-D-19-00867R1.pdf
https://en.wikipedia.org/wiki/Head-twitch_response
https://files01.core.ac.uk/reader/210500380
https://www.researchgate.net/publication/333440506_Validation_of_an_LC-MSMS_method_for_the_quantitative_analysis_of_1P-LSD_and_its_tentative_metabolite_LSD_in_fortified_urine_and_serum_samples_including_stability_tests_for_1P-LSD_under_different_stora
https://www.downstate.edu/research/_documents/iacuc/administration-of-substances-routes.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9546273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9546273/
https://az.research.umich.edu/animalcare/guidelines/guidelines-administration-substances-laboratory-animals/
https://www.researchgate.net/publication/341427913_Pharmacokinetics_and_subjective_effects_of_1P-LSD_in_humans_after_oral_and_intravenous_administration
https://www.semanticscholar.org/paper/Pharmacokinetics-and-subjective-effects-of-1P-LSD-Grumann-Henkel/20e03dbe21c6b0a32f3cbeac0837cb56ec1d3710
https://www.semanticscholar.org/paper/Pharmacokinetics-and-subjective-effects-of-1P-LSD-Grumann-Henkel/20e03dbe21c6b0a32f3cbeac0837cb56ec1d3710
https://researchonline.ljmu.ac.uk/id/eprint/12928/8/Drug%20Testing%20and%20Analysis%20-%202020%20-%20Grumann%20-%20Pharmacokinetics%20and%20subjective%20effects%20of%201P%E2%80%90LSD%20in%20humans%20after%20oral%20and.pdf
https://www.researchgate.net/figure/Time-course-of-the-head-twitch-response-induced-by-1-propionyl-LSD-1P-LSD-Data-are_fig13_282778116
https://www.benchchem.com/product/b15601929#1p-lsd-administration-routes-in-preclinical-research
https://www.benchchem.com/product/b15601929#1p-lsd-administration-routes-in-preclinical-research
https://www.benchchem.com/product/b15601929#1p-lsd-administration-routes-in-preclinical-research
https://www.benchchem.com/product/b15601929#1p-lsd-administration-routes-in-preclinical-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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